Cas no 69708-32-3 (BENZOIC ACID, 3,5-DICHLORO-4-NITRO-)

BENZOIC ACID, 3,5-DICHLORO-4-NITRO- 化学的及び物理的性質
名前と識別子
-
- BENZOIC ACID, 3,5-DICHLORO-4-NITRO-
- 3,5-Dichloro-4-nitrobenzoic acid
- 69708-32-3
- SCHEMBL6718977
-
- インチ: InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12)
- InChIKey: NWZAOTIBIQHTIV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 234.9439130Da
- どういたいしつりょう: 234.9439130Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
BENZOIC ACID, 3,5-DICHLORO-4-NITRO- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013031849-1g |
3,5-Dichloro-4-nitrobenzoic acid |
69708-32-3 | 97% | 1g |
$1460.20 | 2023-09-01 | |
Alichem | A013031849-250mg |
3,5-Dichloro-4-nitrobenzoic acid |
69708-32-3 | 97% | 250mg |
$499.20 | 2023-09-01 | |
Alichem | A013031849-500mg |
3,5-Dichloro-4-nitrobenzoic acid |
69708-32-3 | 97% | 500mg |
$855.75 | 2023-09-01 |
BENZOIC ACID, 3,5-DICHLORO-4-NITRO- 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
BENZOIC ACID, 3,5-DICHLORO-4-NITRO-に関する追加情報
BENZOIC ACID, 3,5-DICHLORO-4-NITRO- and Its Significance in Modern Chemical Research
BENZOIC ACID, 3,5-DICHLORO-4-NITRO- (CAS No. 69708-32-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its nitro and chloro substituents on a benzene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various complex molecules. The presence of both electron-withdrawing nitro and chloro groups imparts distinct reactivity patterns, making it a versatile building block for further functionalization.
The structural motif of BENZOIC ACID, 3,5-DICHLORO-4-NITRO- is particularly intriguing due to its ability to participate in a wide range of chemical transformations. These include nucleophilic aromatic substitution, reduction reactions, and coupling processes, which are fundamental to the development of novel pharmaceuticals and agrochemicals. The compound's stability under various reaction conditions further enhances its utility as a synthetic intermediate.
In recent years, there has been growing interest in the applications of halogenated nitrobenzenes in medicinal chemistry. Specifically, BENZOIC ACID, 3,5-DICHLORO-4-NITRO- has been explored as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its reactive sites to develop compounds with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The nitro group can be reduced to an amine, which can then be further modified to introduce additional functionalities such as hydroxyl or carboxyl groups.
The pharmaceutical industry has been particularly keen on exploring the synthetic pathways enabled by BENZOIC ACID, 3,5-DICHLORO-4-NITRO-. Its incorporation into drug candidates has shown promise in several therapeutic areas. One notable area is oncology, where halogenated nitrobenzenes have been used to develop small-molecule inhibitors targeting specific cancer pathways. The chlorine atoms in the molecule can serve as anchors for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Moreover, the agrochemical sector has also benefited from the use of BENZOIC ACID, 3,5-DICHLORO-4-NITRO-. Its structural features contribute to the development of pesticides and herbicides with enhanced efficacy and selectivity. The ability to modify its functional groups allows for the creation of compounds that can interact specifically with biological targets in pests while minimizing impact on non-target organisms.
The synthesis of BENZOIC ACID, 3,5-DICHLORO-4-NITRO- itself is a testament to the advancements in organic chemistry methodologies. Modern synthetic routes often involve multi-step processes that highlight the compound's reactivity and versatility. For example, one common method involves the nitration of 3,5-dichlorobenzene followed by selective functionalization to introduce additional substituents. These synthetic strategies are continuously being refined to improve yield and purity.
The role of computational chemistry in understanding the behavior of BENZOIC ACID, 3,5-DICHLORO-4-NITRO- cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes and optimize synthetic pathways with unprecedented accuracy. This has led to faster discovery cycles and more efficient use of resources in both academic and industrial settings.
In conclusion, BENZOIC ACID, 3,5-DICHLORO-4-NITRO- (CAS No. 69708-32-3) represents a cornerstone in modern chemical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing complex molecules with potential applications across multiple industries. As research continues to uncover new uses for this compound, its importance is likely to grow even further.
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